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molecular formula C9H11NO6 B8496409 Methyl 3-(2-ethoxy-2-oxoethoxy)isoxazole-5-carboxylate

Methyl 3-(2-ethoxy-2-oxoethoxy)isoxazole-5-carboxylate

Cat. No. B8496409
M. Wt: 229.19 g/mol
InChI Key: VKQOVOLGUVVFCK-UHFFFAOYSA-N
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Patent
US07205403B2

Procedure details

A solution of ethyl (5-(methoxycarbonyl)isoxazol-3-yl)oxyacetate (4 mmol, Example 73) in methanol (60 mL) and 5% aqueous NaOH is heated at reflux for 1 hour. At the end of this time, the methanol is removed, the residue diluted with additional water, and acidified to pH=4 with hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:9][N:8]=[C:7]([O:10][CH2:11][C:12]([O:14]CC)=[O:13])[CH:6]=1)=[O:4]>CO.[OH-].[Na+]>[C:3]([C:5]1[O:9][N:8]=[C:7]([O:10][CH2:11][C:12]([OH:14])=[O:13])[CH:6]=1)([OH:4])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
COC(=O)C1=CC(=NO1)OCC(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
At the end of this time, the methanol is removed
ADDITION
Type
ADDITION
Details
the residue diluted with additional water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=CC(=NO1)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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